2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

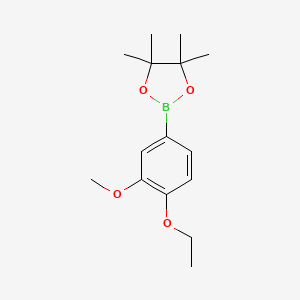

2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. This compound belongs to the organoboron class, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl scaffolds in pharmaceuticals and materials science . The ethoxy and methoxy groups are electron-donating substituents, which influence the electronic properties and reactivity of the boronic ester.

Properties

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-7-18-12-9-8-11(10-13(12)17-6)16-19-14(2,3)15(4,5)20-16/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULKDMSLGVYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159204 | |

| Record name | 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005010-04-7 | |

| Record name | 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005010-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

Starting Materials: 4-ethoxy-3-methoxyphenylboronic acid and pinacol.

Reaction Conditions: Anhydrous conditions, typically using a solvent such as toluene or dichloromethane.

Dehydrating Agent: A common dehydrating agent used is molecular sieves or anhydrous magnesium sulfate.

Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced to form borane derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups.

Cross-Coupling: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Substituted phenyl derivatives.

Cross-Coupling: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Boronic Acids and Esters : The compound is primarily used as a boronic ester in organic synthesis. Boronic esters are valuable intermediates in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study demonstrating the efficacy of boronic esters in Suzuki coupling, researchers utilized 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to couple with various aryl halides. The reaction conditions were optimized for temperature and solvent choice, yielding high product yields and demonstrating the compound's utility in forming complex molecular architectures .

Materials Science

Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymers as a functional group. This incorporation can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has shown that incorporating boron-containing compounds into polymer matrices can improve their fire resistance and thermal properties. For instance, the addition of 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into epoxy resins resulted in enhanced thermal stability and reduced flammability compared to control samples without boron .

Medicinal Chemistry

Pharmaceutical Applications : Compounds containing boron have been investigated for their potential therapeutic effects. The dioxaborolane structure may contribute to the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of boron-containing compounds similar to 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The research indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy and methoxy substituents enhance its stability and reduce electrophilicity compared to chloro-substituted analogs (e.g., ), which are more reactive but less stable under basic conditions.

- Steric Effects : Compounds with bulky substituents (e.g., 4,5-dimethyl in ) exhibit reduced reactivity in cross-couplings due to steric hindrance.

Key Observations :

- Catalytic Systems : Transition-metal catalysts (e.g., Pd in , Co in ) are critical for efficient borylation.

- Chlorination Efficiency : Electrophilic chlorination (NCS) achieves high yields in dichloro-dimethoxy derivatives , highlighting the robustness of the dioxaborolane ring under harsh conditions.

Reactivity in Cross-Coupling Reactions

The target compound’s ethoxy and methoxy groups facilitate oxidative addition in Suzuki-Miyaura couplings by stabilizing the transition state through electron donation. In contrast:

Biological Activity

2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure. This compound has gained attention in various fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula is with a molecular weight of approximately 278.15 g/mol .

Chemical Structure and Properties

The compound features a boron atom within a dioxaborolane ring and is substituted with a 4-ethoxy-3-methoxyphenyl group. This configuration contributes to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1005010-04-7 |

| Molecular Weight | 278.15 g/mol |

| Formula | C15H23BO4 |

Anticancer Potential

Research indicates that organoboron compounds can exhibit significant anticancer properties through various mechanisms. Specifically, compounds like 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may influence cellular signaling pathways involved in cancer progression. Studies have shown that boron-containing compounds can inhibit the MAPK signaling pathway, which plays a crucial role in cell proliferation and survival .

The mechanism through which this compound may exert its biological effects includes:

- Inhibition of Protein Kinases : It may inhibit key kinases involved in the MAPK signaling cascade.

- Induction of Apoptosis : By disrupting cellular signaling, it could promote programmed cell death in cancer cells.

- Regulation of Gene Expression : Potential modulation of transcription factors that drive oncogenic processes.

Study 1: In Vitro Analysis

In vitro studies demonstrated that derivatives of dioxaborolane compounds exhibited cytotoxicity against various cancer cell lines. The effectiveness was attributed to their ability to induce apoptosis and inhibit cell cycle progression .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications to the phenyl group significantly impacted the biological activity of dioxaborolanes. The presence of electron-donating groups like methoxy and ethoxy enhanced the anticancer properties compared to unsubstituted variants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or boronic ester formation. For boronic esters, pinacol esterification is common, using 4-ethoxy-3-methoxyphenylboronic acid and pinacol under anhydrous conditions with a catalyst like Pd(dppf)Cl₂. Reaction optimization involves controlling moisture levels (use of molecular sieves), inert atmospheres, and stoichiometric ratios (1:1.2 boronic acid to pinacol). Monitoring via TLC or HPLC ensures completion. Yields can be improved by refluxing in THF or DMF at 60–80°C for 12–24 hours .

Q. How should researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Compare peaks to analogous dioxaborolanes. The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups appear as singlets at ~3.8 ppm and triplets at ~1.3–1.5 ppm, respectively. The dioxaborolane ring protons are absent due to symmetry, but carbons are observed at ~25–30 ppm (tetramethyl groups) .

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles around boron). A low R-factor (<0.05) and high data-to-parameter ratio (>15:1) ensure reliability .

- Mass spectrometry (HRMS) : Look for [M+H]+ or [M+Na]+ peaks matching the molecular formula (C₁₅H₂₁BO₄, calc. 292.15 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential boronate volatility. Quench waste with aqueous NaOH (pH >10) to hydrolyze boronate esters before disposal. Store under nitrogen at 2–8°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this boronic ester in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the boron center’s electrophilicity and steric effects from the tetramethyl dioxaborolane ring. Compare Fukui indices with experimental coupling efficiencies (e.g., with aryl halides). Solvent effects (THF vs. DMF) can be modeled using COSMO-RS to optimize reaction conditions .

Q. What strategies resolve discrepancies between observed and theoretical NMR chemical shifts?

- Methodology :

- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃; polar solvents may deshield aromatic protons.

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational flexibility in the ethoxy group.

- DFT-NMR comparison : Use Gaussian or ORCA to simulate shifts, accounting for solvent and substituent electronic effects. Deviations >0.5 ppm suggest unaccounted steric interactions .

Q. How do electronic effects from ethoxy/methoxy substituents influence stability under acidic or basic conditions?

- Methodology :

- pH stability assays : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm. Methoxy groups donate electron density via resonance, enhancing boronate stability at pH 7–8. Ethoxy’s inductive effect reduces hydrolysis rates compared to hydroxyl-substituted analogs.

- Kinetic studies : Fit degradation data to first-order kinetics; activation energy (Eₐ) differences reveal substituent impacts .

Q. What advanced techniques characterize boron coordination environments in catalytic applications?

- Methodology :

- ¹¹B NMR : Detect boron coordination changes (e.g., trigonal vs. tetrahedral) during catalysis. Chemical shifts >30 ppm indicate sp³ hybridization.

- XANES/EXAFS : Probe boron’s local structure in situ during Suzuki coupling. Bond distances (B–O ~1.36 Å) and angles confirm active species .

Data Contradiction Analysis

Q. How should researchers address inconsistent catalytic activity reported for this compound in cross-coupling reactions?

- Methodology :

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required).

- Ligand screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to identify ligand-dependent activity.

- Oxygen sensitivity : Repeat reactions under rigorous inert conditions; boronate oxidation to boronic acid may reduce yields .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.